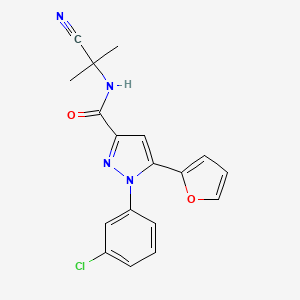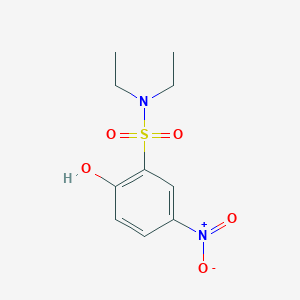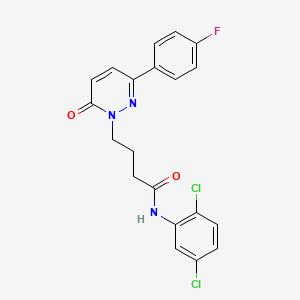![molecular formula C26H21N3O4 B2420385 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide CAS No. 877656-79-6](/img/new.no-structure.jpg)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is a complex organic compound known for its various applications in scientific research. It boasts a unique structure incorporating a benzofuro[3,2-d]pyrimidin core, which contributes to its diverse chemical reactivity and potential utility in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide typically involves multi-step reactions starting from simple aromatic compounds. Common steps include:
Formation of the benzofuro[3,2-d]pyrimidin core: : This step usually involves the cyclization of substituted benzoic acids with urea or thiourea derivatives under acidic or basic conditions, often using a catalyst such as trifluoroacetic acid.
Introduction of the phenyl group: : This is often achieved through Friedel-Crafts acylation, where the benzofuran ring undergoes acylation with an appropriate acyl chloride in the presence of aluminum chloride.
Acetylation and amidation: : The final steps involve acetylation of the intermediate product, followed by amidation with phenethylamine to yield the target compound.
Industrial Production Methods: On an industrial scale, production of this compound may involve optimizing the above synthetic routes for large-scale reactions, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to achieve efficient and scalable production.
化学反应分析
Types of Reactions: 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide is capable of undergoing several types of chemical reactions, including:
Oxidation: : The compound can be oxidized under controlled conditions to form various oxidized derivatives, potentially altering its pharmacological properties.
Reduction: : Reductive conditions can convert ketone or aldehyde functionalities within the compound to alcohols or other reduced forms.
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic media.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products: The products formed depend on the specific reaction and reagents used but typically include derivatives with modified pharmacological or physical properties, such as increased solubility or altered bioactivity.
科学研究应用
Chemistry:
Synthesis of complex organic molecules: : Used as a building block in organic synthesis.
Catalysis: : Potential application in catalytic processes, especially in asymmetric synthesis.
Biochemical studies: : Used to probe enzyme-substrate interactions due to its unique structure.
Cellular imaging: : Tagged derivatives can be used in fluorescent imaging techniques.
Drug development: : The compound's unique framework makes it a candidate for designing new pharmaceuticals, especially in oncology and neurology.
Pharmacological studies: : Used in studies to understand receptor binding and signal transduction pathways.
Material science: : Utilized in the development of new materials with specific optical or electronic properties.
Agriculture: : Potential use in the design of new agrochemicals.
作用机制
The mechanism of action for compounds like 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide often involves binding to specific molecular targets such as proteins or enzymes. The binding typically alters the function or activity of the target, leading to changes in cellular or physiological processes. For example, if the compound targets a receptor, it may either activate or inhibit the receptor's signaling pathways, depending on its structure and binding affinity.
相似化合物的比较
Similar Compounds:
2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidine: : Lacks the N-phenethylacetamide moiety, resulting in different reactivity and application scope.
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide: : Similar structure but without the phenethyl group, affecting its biological activity.
Uniqueness: The presence of both a phenyl group and a phenethylacetamide moiety in 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide confers unique chemical properties and potential biological activities, making it distinct from its structural analogs. This combination can lead to enhanced binding to biological targets, improved solubility, or altered pharmacokinetics, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
877656-79-6 |
|---|---|
分子式 |
C26H21N3O4 |
分子量 |
439.471 |
IUPAC 名称 |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C26H21N3O4/c30-22(27-16-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30) |
InChI 键 |
SZUWAOWGWHFCKE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2420306.png)
![N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B2420309.png)

![1-{[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2420311.png)


![2-Chloro-1-[(3S,5R)-3-methyl-5-phenylmorpholin-4-yl]propan-1-one](/img/structure/B2420318.png)

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2420323.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)
